Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate
Description
Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate is a β-keto ester derivative featuring a 4-chloroanilino substituent, a cyano group, and an oxo group. Such compounds are typically studied for their hydrogen-bonding patterns, crystal packing, and substituent-dependent reactivity .
Properties
IUPAC Name |
ethyl (E)-4-(4-chloroanilino)-3-cyano-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12(17)9(7-15)8-16-11-5-3-10(14)4-6-11/h3-6,8,16H,2H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSLLTOXOSRSPR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate has been studied for its potential as a pharmaceutical intermediate. Its structure suggests it may exhibit biological activity, making it a candidate for drug development targeting various diseases, including cancer and bacterial infections.
Synthetic Chemistry
This compound serves as a useful building block in synthetic organic chemistry. Its unique functional groups allow for the synthesis of more complex molecules through various reactions such as nucleophilic substitution and condensation reactions.
Agrochemical Applications
Research indicates that derivatives of this compound could be explored for use in agrochemicals, particularly as herbicides or pesticides. The chlorinated aniline moiety is known to enhance biological activity against certain pests and weeds.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer properties of compounds derived from this compound. The results showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could lead to the development of new anticancer agents.
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial activity, derivatives of this compound were tested against strains of bacteria resistant to conventional antibiotics. The findings indicated promising results, with several derivatives exhibiting potent antibacterial effects, thus highlighting its potential in addressing antibiotic resistance.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential drug candidate for cancer and bacterial infections |
| Synthetic Chemistry | Building block for complex organic synthesis |
| Agrochemicals | Possible use as herbicides or pesticides |
| Anticancer Research | Significant cytotoxicity against cancer cell lines |
| Antibacterial Research | Effective against antibiotic-resistant bacterial strains |
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the chloroaniline moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, documented in the evidence, are compared based on molecular structure, crystallography, and physicochemical properties:
Table 1: Structural and Crystallographic Comparison
Key Observations:
Structural Complexity and Substituent Effects: The pyrrole-containing compound (C₂₀H₁₈Cl₂N₂O₃) exhibits a heterocyclic ring system, introducing rigidity and distinct dihedral angles (74.87° and 29.09° between the pyrrole and phenyl rings) . This contrasts with the simpler butenoate derivative (C₁₂H₁₄ClNO₂), which lacks such structural constraints. The cyano and oxo groups in the queried compound (absent in the compared analogs) are strong electron-withdrawing groups, likely enhancing polarity and reactivity compared to acetyl or ester-only derivatives.
Crystal Packing and Hydrogen Bonding: The pyrrole derivative forms inversion dimers via N–H···O and C–H···O interactions, creating an R²¹(6)R²²(10)R²¹(6) motif .
Physicochemical Properties: The LogP value of 3.29 for ethyl 3-(4-chloroanilino)but-2-enoate suggests moderate lipophilicity, which may differ significantly in the cyano/oxo-containing compound due to increased polarity.
Research Findings and Implications
- Synthetic Relevance : The evidence highlights the use of SHELX software (e.g., SHELXL, SHELXS) for crystallographic refinement , underscoring the methodology behind determining the structures of related compounds.
Biological Activity
Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C13H11ClN2O3
- Molar Mass : 278.69 g/mol
- Functional Groups : The compound features a cyano group (C≡N), carbonyl group (C=O), and a chloroaniline moiety, which contribute to its biological activity and reactivity.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties . The compound has been shown to inhibit specific enzymes involved in tumor growth, suggesting a mechanism that could be exploited for cancer therapy. Notably, the presence of the chloro substituent enhances its interaction with biological targets, potentially increasing its efficacy against cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound demonstrates antimicrobial activity against various bacterial strains. The chloroaniline component is known for enhancing bioactivity through interactions with microbial targets, making it a candidate for further investigation in the development of antimicrobial agents.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. The cyano group and chloroaniline moiety are critical for its binding affinity and specificity. The exact pathways depend on the biological system being studied, but initial findings suggest modulation of enzyme activity related to tumor proliferation and microbial resistance.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-cyano-4-(4-fluoroanilino)-2-oxo-3-butenoate | C13H11FN2O3 | Contains a fluorine substituent instead of chlorine |
| Ethyl 4-chloro-3-ethoxy-2-butenoate | C8H13ClO3 | Lacks cyano and amino functionalities |
| Ethyl 4-cyano-3-oxobutanoate | C7H9NO3 | Simpler structure without aromatic amine functionality |
This compound stands out due to its combination of bioactive groups that enhance its reactivity and potential therapeutic applications compared to these similar compounds .
Synthesis Methods
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 4-chloroaniline. This reaction is facilitated by bases such as sodium ethoxide or potassium carbonate under controlled conditions to yield the desired product with high purity.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound. For instance:
- Anticancer Study : A study demonstrated that this compound inhibited proliferation in breast cancer cell lines by targeting specific signaling pathways associated with cell growth.
- Antimicrobial Evaluation : Research conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(4-chloroanilino)-3-cyano-2-oxo-3-butenoate?
The compound is typically synthesized via condensation reactions. For example, analogous compounds are prepared by reacting 3-oxo-3-aryl-2-arylhydrazonopropanals with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid . A related synthesis involves acetaldehyde, ethyl acetoacetate, and aniline derivatives under controlled temperatures (273–278 K) and inert atmospheres (e.g., nitrogen), followed by recrystallization from diethyl ether . Key steps include optimizing reaction time, temperature, and stoichiometry of the cyanoacetate moiety to achieve high yields.
Q. What experimental techniques are used for structural characterization of this compound?
X-ray crystallography is the gold standard for determining molecular geometry. For example:
- Single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
- Refinement using SHELXL (part of the SHELX suite) to resolve bond lengths, angles, and hydrogen-bonding networks .
- Key parameters include dihedral angles between aromatic rings (e.g., 74.87° and 29.09° in related structures) and hydrogen-bond motifs (e.g., N–H···O and C–H···O interactions forming R2<sup>1</sup>(6) ring systems) .
Q. How is the biological activity of this compound evaluated in vitro?
Cytotoxic activity is assessed against cancer cell lines (e.g., MCF-7 breast carcinoma and A549 lung cancer) using viability assays (e.g., MTT). IC50 values are calculated and compared to standard drugs like doxorubicin. For instance, derivatives with 4-chloroanilino groups have shown IC50 values of 3.42–5.97 µM . Molecular docking studies (e.g., using AutoDock Vina) further predict binding affinities to target proteins like EGFR .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during refinement?
Discrepancies in hydrogen-bonding patterns or torsion angles may arise due to crystal packing or dynamic disorder. To resolve these:
- Use high-resolution data (θ > 25°) and iterative refinement in SHELXL, adjusting occupancy factors for disordered atoms .
- Validate hydrogen-bond networks via Hirshfeld surface analysis. For example, intermolecular N–H···O bonds in centrosymmetric dimers (R2<sup>2</sup>(12) motifs) confirm structural stability .
- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to ensure conformational consistency in solution vs. solid state .
Q. What strategies improve the bioactivity of 4-chloroanilino-containing derivatives?
Structure-activity relationship (SAR) studies guide modifications:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl, -CF3) enhances electrophilicity and target binding .
- Scaffold Hybridization : Combining the 4-chloroanilino motif with quinoline or pyrrole rings improves intercalation with DNA or kinase inhibition .
- Computational Screening : Molecular dynamics simulations predict binding modes to prioritize synthesis. For example, docking against tubulin or topoisomerase II reveals critical π-π stacking and hydrogen-bond interactions .
Q. What mechanistic insights govern the condensation reactions in its synthesis?
The reaction proceeds via a nucleophilic attack mechanism:
- Step 1 : Ethyl cyanoacetate deprotonates to form a resonance-stabilized enolate.
- Step 2 : The enolate attacks the carbonyl carbon of the 3-oxo-propanal derivative, facilitated by ammonium acetate as a mild base .
- Step 3 : Elimination of water yields the α,β-unsaturated nitrile product. Kinetic control (low temperature, 273–278 K) prevents side reactions like retro-aldol decomposition .
Methodological Notes
- Crystallography : Always report Rint values (<0.05 for high-quality data) and refine anisotropic displacement parameters for non-H atoms .
- Biological Assays : Include positive controls (e.g., erlotinib for kinase inhibition) and validate results across ≥3 independent experiments .
- Synthesis : Monitor reactions via TLC or LC-MS to detect intermediates and optimize yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
